molecular formula C18H14F4N6O B2492678 1-(6-(1H-咪唑-1-基)嘧啶-4-基)-N-(4-氟-3-(三氟甲基)苯基)氮杂环丁烷-3-甲酰胺 CAS No. 2034620-60-3

1-(6-(1H-咪唑-1-基)嘧啶-4-基)-N-(4-氟-3-(三氟甲基)苯基)氮杂环丁烷-3-甲酰胺

货号 B2492678
CAS 编号: 2034620-60-3
分子量: 406.345
InChI 键: TYJGRYYUFPALFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide" is a synthetic molecule of significant interest in the field of medicinal chemistry due to its unique structure and potential biochemical applications. This compound, like others in its class, is synthesized through a series of chemical reactions and characterized using various analytical techniques to determine its structure and properties.

Synthesis Analysis

The synthesis of compounds similar to "1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide" involves multi-step organic reactions, including the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions. Characterization is performed using FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS) (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure is confirmed through X-ray diffraction techniques, providing insights into the crystallographic and conformational details of the compound. Density Functional Theory (DFT) calculations are also utilized to compare and validate the experimental data with theoretical models, ensuring a comprehensive understanding of the molecule's geometry and electronic structure (Qin et al., 2019).

Chemical Reactions and Properties

Chemical properties of similar compounds involve reactions like Michael addition/intramolecular cyclization, showcasing the reactivity and potential functional group transformations. These properties are crucial for further modifications and bioactivity enhancements (Jismy et al., 2019).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. These properties are determined using various analytical techniques and are vital for formulation and application purposes.

Chemical Properties Analysis

The chemical properties include reactivity with various reagents, stability under different conditions, and interactions with biological molecules. These aspects are crucial for predicting the compound's utility in biological systems and potential applications in drug development and other fields.

References

  • Qin, Y.-M., Long, D., Zhu, X., Zhou, Z.-X., Chai, H., & Zhao, C. (2019). Synthesis, Crystal Structure, and DFT Study of a New Compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide. Journal of Structural Chemistry. Link to source.
  • Jismy, B., Akssira, M., Knez, D., Guillaumet, G., Gobec, S., & Abarbri, M. (2019). Efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines. New Journal of Chemistry. Link to source.

科学研究应用

代谢途径和生物活化

  • Lindgren等人(2013年)对β-分泌酶抑制剂的研究发现,这些抑制剂在结构上与所讨论的化合物相似,揭示了独特的代谢途径。这些途径包括对嘧啶环的N-氧化和将嘧啶环收缩成咪唑环,从而揭示了类似化合物在体内可能的代谢途径(Lindgren等人,2013年)

合成和抗肿瘤活性

  • Zhu(2015年)讨论了新型咪唑酰脲衍生物作为Raf激酶抑制剂的合成。这种合成中的中间体包括与所查询化学物质结构相关的化合物,对人类胃癌细胞系显示出有希望的抗肿瘤活性(Zhu, 2015)

用于药物开发的结构修饰

  • Linton等人(2011年)探索了对咪唑并[1,2-a]嘧啶的修饰,以减少由醛氧化酶引起的代谢。这项研究具有相关性,因为它提供了修改结构相似化合物以提高其稳定性和药效性的策略(Linton et al., 2011)

抗微生物药物的开发

  • Desai等人(2014年)合成了含有嘧啶基咪唑骨架的混合分子,展示了显著的抗微生物活性。这表明具有类似结构的化合物可能具有作为抗微生物药物的潜力(Desai et al., 2014)

抗炎和抗肿瘤潜力

  • Kalsi等人(1990年)对合成具有咪唑和嘧啶结构的氮杂环丙酮的研究显示出有希望的抗炎和抗肿瘤活性。这意味着相关化合物在这些领域可能有潜在的应用(Kalsi et al., 1990)

属性

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N6O/c19-14-2-1-12(5-13(14)18(20,21)22)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJGRYYUFPALFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。